molecular formula C14H21NO4 B291928 N-(butan-2-yl)-3,4,5-trimethoxybenzamide

N-(butan-2-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B291928
M. Wt: 267.32 g/mol
InChI Key: JWLUKAKZUJQOKI-UHFFFAOYSA-N
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Description

N-(Butan-2-yl)-3,4,5-trimethoxybenzamide is a benzamide derivative characterized by a 3,4,5-trimethoxy-substituted aromatic ring and a secondary butyl (butan-2-yl) group attached to the amide nitrogen. The trimethoxybenzoyl moiety is a common pharmacophore in medicinal chemistry, often associated with bioactivity in anticancer, anti-inflammatory, and antimicrobial agents. The butan-2-yl substituent introduces steric bulk and lipophilicity, which may influence solubility, pharmacokinetics, and target binding.

Properties

Molecular Formula

C14H21NO4

Molecular Weight

267.32 g/mol

IUPAC Name

N-butan-2-yl-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C14H21NO4/c1-6-9(2)15-14(16)10-7-11(17-3)13(19-5)12(8-10)18-4/h7-9H,6H2,1-5H3,(H,15,16)

InChI Key

JWLUKAKZUJQOKI-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC(=C(C(=C1)OC)OC)OC

Canonical SMILES

CCC(C)NC(=O)C1=CC(=C(C(=C1)OC)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares N-(butan-2-yl)-3,4,5-trimethoxybenzamide with structurally related benzamide derivatives, focusing on substituent effects, synthesis, physical properties, and biological activity.

Substituent Diversity and Structural Features
Compound Name Substituent on Amide Nitrogen Key Structural Features Reference ID
This compound Butan-2-yl Aliphatic chain with branching Target
N-(5(6)-Cyanobenzimidazol-2-yl)-3,4,5-TMB* Cyanobenzimidazole Heteroaromatic, polar nitrile group
N-(2-Hydroxybenzoyl)-3,4,5-TMB 2-Hydroxybenzoyl Ortho-hydroxyl, hydrogen-bond donor
N-(4-Fluorobenzyl)-3,4,5-TMB 4-Fluorobenzyl Electron-withdrawing fluorine substituent
N-(4-Methylthiazol-2-yl)-3,4,5-TMB 4-Methylthiazole Sulfur-containing heterocycle
N-(4-Cyanophenyl)-3,4,5-TMB 4-Cyanophenyl Aromatic nitrile, planar structure

*TMB = trimethoxybenzamide

Key Observations :

  • Aliphatic vs.
  • Polarity: Cyanobenzimidazole () and 4-cyanophenyl () introduce polar nitrile groups, which may enhance solubility but reduce blood-brain barrier penetration.
  • Hydrogen Bonding : The 2-hydroxybenzoyl group () provides hydrogen-bonding capacity, critical for target interactions in enzyme inhibition.

Key Observations :

  • Yield Variability: Cyanobenzimidazole derivatives () achieve higher yields (72%) compared to hydroxybenzoyl analogs (33%, ), likely due to steric hindrance in the latter.
  • Melting Points : Acrylamide derivatives with furan rings (e.g., 222–224°C in ) exhibit higher thermal stability than aliphatic analogs, reflecting crystallinity from planar aromatic systems.
Spectroscopic Data Comparison

¹H NMR Shifts (DMSO-d₆) :

  • Trimethoxy Protons : All compounds show singlet resonances near δ 3.74–3.90 ppm for methoxy groups.
  • Amide NH: Cyanobenzimidazole derivative (): δ 12.26 ppm (sharp singlet). Hydroxybenzoyl derivative (): δ 11.63 ppm (broad), indicating hydrogen bonding.
  • Aromatic Protons :
    • Fluorobenzyl derivative (): Deshielded protons near δ 7.47–7.62 ppm due to electron-withdrawing fluorine.

¹³C NMR :

  • Carbonyl (C=O) : Resonances at δ 164–166 ppm across all compounds.
  • Trimethoxy Carbons : δ 56–60 ppm (OCH₃), consistent with electron-donating effects.

Key Observations :

  • Substituent-Activity Relationships :
    • Fluorobenzyl derivatives () show cell-line-specific activity, suggesting target selectivity.
    • Furan-containing acrylamides () demonstrate cytotoxicity, likely due to π-π stacking with DNA or enzymes.

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